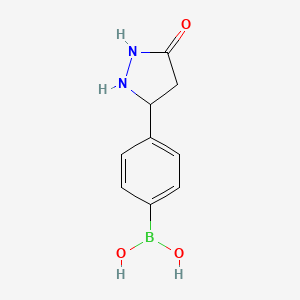

(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid

Descripción general

Descripción

(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid is an organic compound with the molecular formula C9H11BN2O3 and a molecular weight of 206.01 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrazolidinone moiety. It is a white solid with a melting point of 187-189°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with 3,5-dioxopyrazolidine under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carbonyl group in the pyrazolidinone moiety can be reduced to form the corresponding alcohol.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents such as DMF or toluene.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Alcohol derivatives of the pyrazolidinone moiety.

Substitution: Biaryl or vinyl-aryl compounds.

Aplicaciones Científicas De Investigación

(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid has several scientific research applications, including:

Medicine: Investigated for its potential use in drug discovery and development, particularly as a building block for bioactive compounds.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of (4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The pyrazolidinone moiety may also contribute to the compound’s biological activity by interacting with specific protein targets.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

- [3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid

- 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Uniqueness

(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a pyrazolidinone moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex organic molecules.

Actividad Biológica

Overview

(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid is an organic compound with the molecular formula and a molecular weight of 206.01 g/mol. It has garnered attention in biochemical research due to its potential therapeutic applications, particularly in modulating biological pathways and interactions with specific receptors.

The primary mechanism of action for this compound involves its interaction with cannabinoid receptors, functioning as a modulator. This interaction can influence various signaling pathways, which are crucial for cellular processes such as growth, differentiation, and metabolism.

Target of Action

- Cannabinoid Receptors : The compound primarily targets cannabinoid receptors, which play significant roles in the endocannabinoid system.

Mode of Action

- Biochemical Interactions : The compound can bind to enzymes and proteins, altering their activity. This includes acting as a competitive inhibitor for kinases, which are vital for phosphorylation processes in cellular signaling pathways.

This compound exhibits several biochemical properties:

- Inhibition of Kinases : It has been shown to inhibit specific kinases, impacting critical signaling pathways such as MAPK/ERK.

- Gene Expression Modulation : The compound can influence the expression of genes involved in cellular growth and apoptosis.

Cellular Effects

The biological activity of this compound leads to significant cellular effects:

- Cell Proliferation : Initial studies indicate that it can inhibit cell proliferation at certain concentrations.

- Apoptosis : By modulating specific pathways, it may induce apoptosis in cancer cells.

Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that the compound effectively inhibits cancer cell growth through kinase inhibition. |

| Study 2 | Showed modulation of cannabinoid receptor activity leading to altered metabolic processes in vitro. |

| Study 3 | Investigated its antimicrobial properties, suggesting potential against bacterial infections. |

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low Doses : Minimal toxic effects observed; potential therapeutic effects noted.

- High Doses : Increased risk of hepatotoxicity and nephrotoxicity; careful dosing is essential for therapeutic applications.

Metabolic Pathways

The compound interacts with various metabolic pathways:

- Cytochrome P450 Interaction : It undergoes biotransformation involving cytochrome P450 enzymes, leading to metabolites that may exhibit different biological activities.

Transport and Distribution

Transport mechanisms for this compound involve:

- Efflux Transporters : Active transport across cell membranes influences intracellular concentration.

- Binding Proteins : These proteins can sequester the compound within specific cellular compartments, affecting its distribution and efficacy.

Subcellular Localization

The localization of this compound is critical for its biological activity:

- Nuclear Localization : Potential targeting to the nucleus may enable interactions with transcription factors, influencing gene expression.

- Mitochondrial Targeting : Localization to mitochondria could impact energy metabolism and cellular respiration.

Propiedades

IUPAC Name |

[4-(5-oxopyrazolidin-3-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O3/c13-9-5-8(11-12-9)6-1-3-7(4-2-6)10(14)15/h1-4,8,11,14-15H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZPXASHKGKJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CC(=O)NN2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657449 | |

| Record name | [4-(5-Oxopyrazolidin-3-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874290-64-9 | |

| Record name | [4-(5-Oxopyrazolidin-3-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.